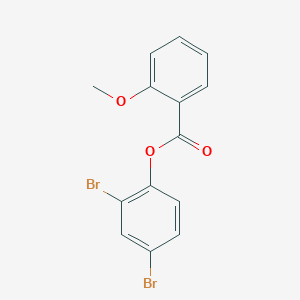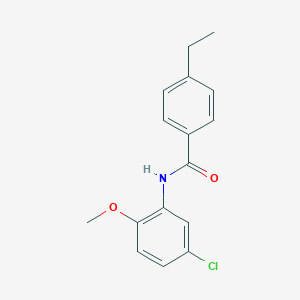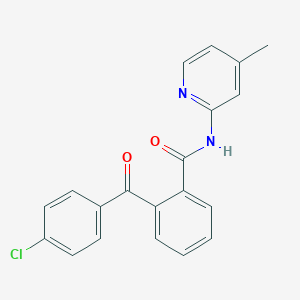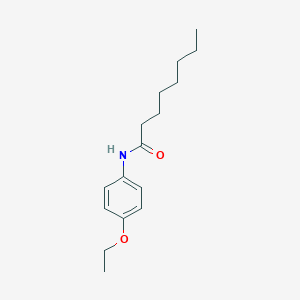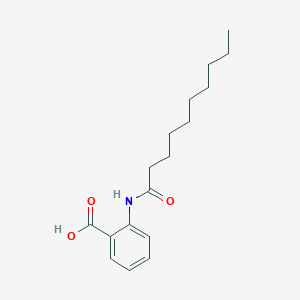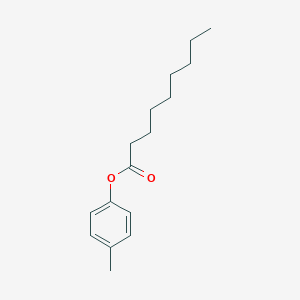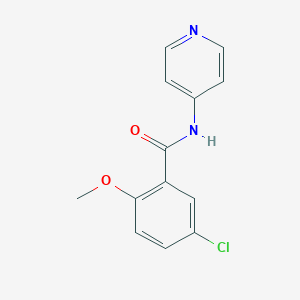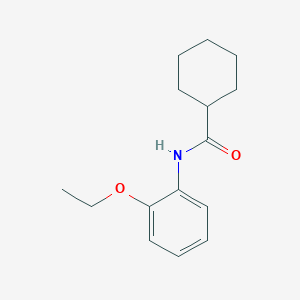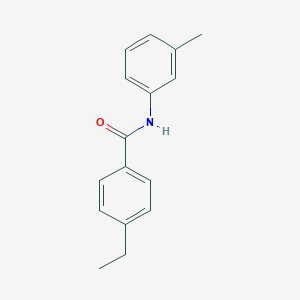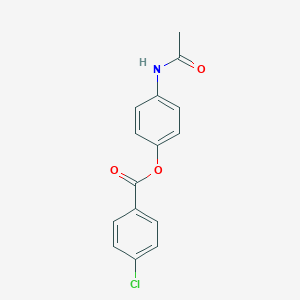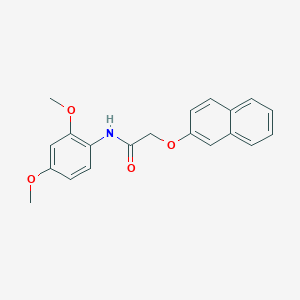
N-(2,4-dimethoxyphenyl)-2-(2-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-naphthyloxy)acetamide, commonly known as DANA, is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
The precise mechanism of action of DANA is not fully understood. However, studies have suggested that the compound may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, DANA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
DANA has been shown to have a range of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic properties, the compound has been shown to possess antioxidant and neuroprotective effects. Studies have also suggested that DANA may have a role in regulating glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DANA in lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In addition, DANA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using DANA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on DANA. One area of interest is the compound's potential use as a treatment for neurological disorders. Further studies are needed to elucidate the precise mechanisms by which DANA exerts its neuroprotective effects and to determine its potential efficacy in treating these conditions. In addition, there is a need for further research on the compound's potential use in regulating glucose and lipid metabolism, as well as its potential applications in other fields, such as cancer research and drug development.
Synthesis Methods
The synthesis of DANA involves the reaction of 2-naphthol with 2,4-dimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then converted to the acetamide derivative using acetic anhydride and a base catalyst. The final product is obtained through recrystallization and purification processes.
Scientific Research Applications
DANA has been widely studied for its potential applications in various fields of scientific research. In pharmacology, DANA has been shown to possess anti-inflammatory and analgesic properties. In addition, the compound has been studied for its potential use as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H19NO4/c1-23-16-9-10-18(19(12-16)24-2)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
MLRCEFZMYBRWFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



